molecular formula C9H16O4 B2498968 2-[4-(Methoxymethyl)oxan-4-yl]acetic acid CAS No. 1897638-98-0

2-[4-(Methoxymethyl)oxan-4-yl]acetic acid

Cat. No. B2498968
M. Wt: 188.223
InChI Key: FJAHMRJGNSETQE-UHFFFAOYSA-N
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Description

"2-[4-(Methoxymethyl)oxan-4-yl]acetic acid" appears to be a compound of interest within the realm of organic chemistry, particularly in the context of synthesizing compounds with specific functionalities. This compound, like others within its class, showcases intriguing characteristics that merit detailed exploration across synthesis, molecular structure analysis, and property evaluations.

Synthesis Analysis

Synthesis pathways for compounds closely related to "2-[4-(Methoxymethyl)oxan-4-yl]acetic acid" often involve condensation reactions, regioselective bromination, and reactions with acid anhydrides. For instance, specific methoxy derivatives of related structures have been synthesized through condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolyses (Yamaguchi et al., 1992). Another example includes the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid through regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid (Guzei et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their spatial arrangements and electronic properties. For example, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, indicating a level of electronic interaction that may influence the compound's reactivity and properties (Guzei et al., 2010).

Chemical Reactions and Properties

Reactions of closely related compounds, such as 4-methoxy-2-oxopyran-6-ylacetic acid with acid anhydrides, showcase the reactivity of these structures toward forming complex derivatives, such as tetra-acetic acid lactone methyl ether, indicating the versatility of these compounds in synthetic chemistry (Yamamura et al., 1969).

Scientific Research Applications

Acylation in Organic Synthesis

The compound has been utilized in the acylation of amines and pyrazole, creating new amides and 1-acylpyrazole, indicating its utility in organic synthesis and the development of various organic compounds (Arutjunyan et al., 2013).

Development of Thiazolidin-4-ones

Research demonstrates the compound's involvement in synthesizing thiazolidin-4-ones, indicating potential applications in pharmaceutical chemistry, particularly in the development of compounds with potential antibacterial properties (Čačić et al., 2009).

Antimicrobial Properties

Studies have explored derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (a related compound) for potential antimicrobial applications, demonstrating activities against a range of bacteria and fungi, which suggests possible antimicrobial applications for similar compounds (Krátký et al., 2017).

Fluorescent Labeling in Biomedical Analysis

A derivative of 5-methoxyindole-3-acetic acid, a similar compound, has shown strong fluorescence in aqueous media, indicating potential uses in fluorescent labeling for biomedical analysis (Hirano et al., 2004).

Aldose Reductase Inhibition

Compounds like 1,2,4-oxadiazol-5-yl-acetic acids, which are structurally similar, have been explored for inhibiting aldose reductase, indicating potential therapeutic applications in preventing conditions like cataracts (La Motta et al., 2008).

Photovoltaic Applications

Research into triazatruxene-based compounds, utilizing similar acetic acid derivatives, highlights potential applications in the field of organic solar cells, demonstrating the relevance of such compounds in renewable energy technologies (Khan et al., 2019).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken while handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[4-(methoxymethyl)oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-12-7-9(6-8(10)11)2-4-13-5-3-9/h2-7H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAHMRJGNSETQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Methoxymethyl)oxan-4-yl]acetic acid

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